Molecular Weight and Formula Differentiation vs. the Bis(4-Methoxyphenyl)amino Analog (CAS 102207-19-2)
The compound differs from its closest commercially catalogued analog, 1-(2-(bis(4-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide (CAS 102207-19-2), by insertion of one methylene group per N-aryl substituent (benzyl vs. phenyl attachment). This translates to a molecular formula of C24H35BrN2O2 (MW 463.5 g/mol) for the target compound vs. C22H31BrN2O2 (MW 435.4 g/mol) for CAS 102207-19-2, a mass difference of +28.1 Da .
ΔlogP: +0.9 (more lipophilic)
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | C24H35BrN2O2, MW = 463.5 g/mol; cation MW = 383.55 Da |
| Comparator Or Baseline | 1-(2-(Bis(4-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide (CAS 102207-19-2): C22H31BrN2O2, MW = 435.4 g/mol; cation MW = 355.45 Da |
| Quantified Difference | ΔMW = +28.1 g/mol (target heavier); ΔlogP estimated ~+0.9 log units (more lipophilic) |
| Conditions | Calculated from molecular formula and standard logP estimation (ChemAxon) |
Why This Matters
The higher molecular weight and lipophilicity impact membrane permeability predictions and receptor-binding pharmacophore fitting, making the two compounds non-interchangeable for biological screening.
